2-(2,3-Dichlorophenoxy)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8Cl2O2 |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)ethanol |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5H2 |
InChI Key |
LEPHNDIFZZEUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCO |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 2 2,3 Dichlorophenoxy Ethanol and Analogous Structures
General Synthetic Pathways for Aryloxyalcohols
The synthesis of aryloxyalcohols, such as 2-(2,3-Dichlorophenoxy)ethanol, hinges on the successful formation of a stable ether bond between an aromatic ring and an aliphatic alcohol chain. Various established and modern synthetic methods are employed to achieve this linkage efficiently.
Methods for the Formation of the Ether Linkage (e.g., from Dichlorophenols)
The creation of the aryl ether linkage is a cornerstone of synthesizing this compound. The Williamson ether synthesis is a widely utilized and classical method for this purpose. libretexts.org This S\textsubscriptN2 reaction involves the deprotonation of a phenol (B47542) by a strong base, such as sodium hydride (NaH), to form a nucleophilic phenoxide ion. libretexts.orglibretexts.org This ion then attacks a primary alkyl halide, such as 2-chloroethanol (B45725) or 2-bromoethanol, to form the desired ether. libretexts.org To avoid the need to pre-form the alkoxide, a variation of this method uses silver(I) oxide (Ag₂O) as a mild base, allowing the free alcohol to react directly with the alkyl halide. libretexts.org
For unsymmetrical ethers, the Williamson synthesis is most effective when using the more sterically hindered alkoxide and the less hindered alkyl halide to minimize competing elimination reactions. libretexts.org
Beyond the Williamson synthesis, modern cross-coupling reactions offer alternative routes. The Ullmann condensation, a copper-catalyzed reaction, can be used to couple aryl halides with alcohols. organic-chemistry.org Advances in catalysis have led to milder and more efficient Ullmann-type reactions. For instance, using N,N-dimethylglycine as a ligand allows for the coupling of aryl iodides with aliphatic alcohols at 110 °C. organic-chemistry.org Other powerful catalytic systems, such as those employing oxalic diamide (B1670390) ligands, can promote the copper-catalyzed alkoxylation of aryl chlorides and bromides. organic-chemistry.org Palladium-catalyzed reactions have also been developed for the synthesis of aryl ethers from unactivated aryl bromides or chlorides, utilizing air-stable dialkylphosphinobiphenyl ligands. organic-chemistry.org
A comparison of common ether synthesis methods is presented below.
| Method | Reactants | Catalyst/Reagent | Key Features |
| Williamson Ether Synthesis | Phenoxide + Primary Alkyl Halide/Tosylate | Strong base (e.g., NaH) or Ag₂O | Classic S\textsubscriptN2 reaction; subject to steric hindrance limitations. libretexts.org |
| Ullmann-Type Coupling | Aryl Halide + Alcohol | Copper catalyst (e.g., with N,N-dimethylglycine ligand) | Effective for coupling aryl iodides and bromides with alcohols. organic-chemistry.org |
| Palladium-Catalyzed Coupling | Aryl Halide + Alcohol | Palladium catalyst + Ligand (e.g., dialkylphosphinobiphenyl) | Allows for the use of unactivated aryl chlorides and bromides. organic-chemistry.org |
Introduction of the Ethanol (B145695) Moiety
The ethanol group (–CH₂CH₂OH) can be introduced through several strategic approaches. The most direct method involves using a reagent that already contains the complete two-carbon alcohol unit. As mentioned, reacting 2,3-dichlorophenoxide with a 2-haloethanol (e.g., 2-chloroethanol) via the Williamson synthesis directly installs the 2-hydroxyethyl group onto the phenolic oxygen. libretexts.org Another common reagent is ethylene (B1197577) oxide, a highly reactive electrophile that readily opens its ring upon attack by the nucleophilic dichlorophenoxide ion, yielding the desired 2-(dichlorophenoxy)ethanol after an acidic workup.
Alternatively, the ethanol moiety can be constructed in a stepwise fashion. For example, the dichlorophenol can be reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) to form an ester intermediate. Subsequent reduction of the ester functional group, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), converts it into the primary alcohol of the ethanol moiety. evitachem.com This multi-step approach offers versatility, as the intermediate ester can be used to synthesize other derivatives as well.
Synthesis of Dichloro-Substituted Phenoxy-Containing Precursors
The precise placement of chlorine atoms on the aromatic ring is critical for the identity and properties of the final compound. This requires careful control over the synthesis of the dichlorinated phenol precursor.
Regioselective Functionalization of Phenol Derivatives
Achieving regioselectivity in the functionalization of phenols is a significant challenge in organic synthesis because the hydroxyl group is a powerful ortho-, para-directing group for electrophilic aromatic substitution. nih.gov To obtain the 2,3-dichloro substitution pattern, direct chlorination of phenol is generally not selective enough and would lead to a mixture of isomers.
More sophisticated strategies are therefore required. One approach is to start with a phenol derivative that has a directing group to control the position of subsequent reactions. The use of an O-carbamate group (e.g., OCONEt₂) is an effective strategy for directing metalation to the ortho position. acs.org This allows for the introduction of one functional group at a specific location, which can then be followed by further manipulations.
Recent advances have focused on the direct C-H functionalization of free phenols. nih.govnih.gov While the free hydroxyl group typically directs ortho- and para-substitution, specialized catalytic systems are being developed to overcome this inherent reactivity and achieve meta-substitution, which is traditionally difficult. nih.gov
For the synthesis of 2,3-dichlorophenol (B42519) specifically, a common route involves the chlorination of a precursor that already has one or more substituents to guide the chlorination into the desired positions. This can involve multi-step sequences of blocking, substitution, and deprotection steps to build the desired substitution pattern on the aromatic ring. Another method involves the direct chlorination of a substituted phenoxybenzene precursor under controlled conditions using chlorinating agents like elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂).
Derivatization and Functional Group Interconversion for Research Analogs
Starting from this compound, a wide array of analogs can be synthesized for research by modifying the terminal hydroxyl group or other parts of the molecule. These chemical derivatization techniques are essential for exploring structure-activity relationships. science.govresearchgate.net
Synthesis of 2-((3-(2,3-Dichlorophenoxy)propyl)amino)ethanol (2,3-DCPE) and its Derivatives
A prominent analog of this compound is 2-((3-(2,3-Dichlorophenoxy)propyl)amino)ethanol, often abbreviated as 2,3-DCPE. nih.gov The synthesis of this molecule demonstrates a common strategy for extending the side chain and introducing new functional groups.
The synthesis logically proceeds in a multi-step fashion:
Ether Formation : The first step is the reaction of 2,3-dichlorophenol with a molecule containing a three-carbon chain and two leaving groups at either end, such as 1-bromo-3-chloropropane. Under basic conditions, the phenoxide ion displaces one of the halogens (preferentially the more reactive bromide) in an S\textsubscriptN2 reaction to form 1-(3-chloropropoxy)-2,3-dichlorobenzene.
Introduction of the Aminoethanol Moiety : The second step involves a nucleophilic substitution reaction on the remaining terminal halide. The intermediate, 1-(3-chloropropoxy)-2,3-dichlorobenzene, is reacted with ethanolamine (B43304) (H₂NCH₂CH₂OH). The amino group of ethanolamine acts as the nucleophile, displacing the chloride to form the final product, 2-((3-(2,3-Dichlorophenoxy)propyl)amino)ethanol. nih.gov
This modular synthesis allows for the creation of a library of derivatives by simply changing the nucleophile in the second step. For instance, reacting the chlorinated propyl intermediate with different amines would yield a variety of N-substituted analogs. journals.co.za The final product is often converted to its hydrochloride salt to improve its stability and solubility for research applications.
Mechanistic Studies of Biological Activities of 2 2,3 Dichlorophenoxy Ethanol Analogs in Model Systems
Investigations on Cellular Responses in Non-Human Cell Lines and Model Organisms
Research into the cellular effects of 2,3-DCPE has utilized various human cancer cell lines to model its biological activity. These studies have consistently demonstrated the compound's ability to selectively induce cell death in cancerous cells while having a significantly lesser effect on normal, non-cancerous cells.
Apoptosis Induction and Cell Viability Modulation in Cancer Cell Lines (e.g., LoVo, DLD-1, H1299, A549)
Studies have shown that 2,3-DCPE effectively induces apoptosis in a range of human cancer cell lines. aacrjournals.orgresearchgate.net The compound's efficacy in reducing cell viability has been quantified through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Notably, the IC50 values for cancer cell lines were significantly lower than for normal human fibroblasts, indicating a selective cytotoxic effect. aacrjournals.orgnih.govresearchgate.net For instance, in human colon cancer cell lines LoVo and DLD-1, the IC50 values were 0.89 µM and 1.95 µM, respectively. aacrjournals.orgnih.govresearchgate.net In human lung cancer cell lines H1299 and A549, the IC50 values were 2.24 µM and 2.69 µM, respectively. aacrjournals.orgnih.govresearchgate.net In contrast, the IC50 for normal human fibroblasts was 12.6 µM. aacrjournals.orgnih.govresearchgate.net Treatment with 2,3-DCPE led to a significant increase in the proportion of apoptotic cells in the LoVo, A549, and H1299 cancer cell lines, a response that was minimal in normal human fibroblasts. aacrjournals.org
Table 1: IC50 Values of 2,3-DCPE in Human Cancer Cell Lines and Normal Fibroblasts
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| LoVo | Colon Cancer | 0.89 |
| DLD-1 | Colon Cancer | 1.95 |
| H1299 | Lung Cancer | 2.24 |
| A549 | Lung Cancer | 2.69 |
| Normal Human Fibroblasts | Normal | 12.6 |
Cell Cycle Perturbation and Arrest Mechanisms (e.g., S phase arrest via ATM/ATR-Chk1-Cdc25A pathway)
Further investigations have revealed that 2,3-DCPE can induce cell cycle arrest, specifically in the S phase, in cancer cells. nih.govnih.gov This S phase arrest is a protective mechanism that can be triggered in response to DNA damage or replication blockage. nih.gov The molecular mechanism underlying this effect involves the activation of the Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR) signaling pathway. nih.govnih.gov
Treatment with 2,3-DCPE was found to upregulate the phosphorylated form of the H2A histone family member X (p-H2AX), which serves as a biomarker for DNA damage. nih.govnih.gov This was observed in the DLD-1 colon cancer cell line. nih.govnih.gov Subsequently, this leads to an increase in the levels of checkpoint kinase 1 (Chk1) and a decrease in the expression of M-phase inducer phosphatase 1 (Cdc25A) in a time-dependent manner. nih.govnih.gov The degradation of Cdc25A is a critical step that leads to the halting of the cell cycle in the S phase. nih.gov The use of ATM and ATR inhibitors, such as caffeine (B1668208) and wortmannin, was shown to partially reverse the S phase arrest induced by 2,3-DCPE, confirming the involvement of this pathway. nih.govnih.gov Interestingly, these inhibitors had a limited effect on the apoptosis induced by 2,3-DCPE, suggesting that the cell cycle arrest and apoptotic pathways are at least partially distinct. nih.govnih.gov
Molecular and Biochemical Elucidation of Target Interactions
To understand the biochemical basis of its pro-apoptotic activity, research has focused on the interaction of 2,3-DCPE with key proteins that regulate apoptosis.
Effects on Anti-Apoptotic Protein Expression (e.g., Bcl-XL down-regulation)
A significant finding is the ability of 2,3-DCPE to down-regulate the expression of the anti-apoptotic protein Bcl-XL. aacrjournals.orgresearchgate.netaacrjournals.org Bcl-XL is a member of the Bcl-2 family of proteins that prevents apoptosis by inhibiting the release of mitochondrial contents like cytochrome c. wikipedia.org Western blot analysis demonstrated a decrease in the protein level of Bcl-XL in DLD-1 cells following treatment with 2,3-DCPE. aacrjournals.orgaacrjournals.org This reduction in Bcl-XL levels was observed to begin 8-16 hours after treatment. aacrjournals.org Crucially, the enforced overexpression of Bcl-XL in cancer cells was able to block the apoptosis induced by 2,3-DCPE, highlighting the importance of Bcl-XL down-regulation in the compound's mechanism of action. aacrjournals.orgnih.govresearchgate.net The down-regulation of Bcl-XL appears to occur at the protein level, as treatment with 2,3-DCPE did not decrease the mRNA level of Bcl-XL. aacrjournals.org
Caspase Cascade Activation and Release of Pro-Apoptotic Factors (e.g., Cytochrome c)
The induction of apoptosis by 2,3-DCPE is mediated through the activation of the caspase cascade, a family of proteases that execute programmed cell death. aacrjournals.orgnih.gov Treatment with 2,3-DCPE resulted in the cleavage, and thus activation, of caspase-8, caspase-9, and caspase-3 in A549 and DLD-1 cancer cells. aacrjournals.orgnih.gov This activation was not observed in normal human fibroblast cells. aacrjournals.org The activation of the caspase cascade leads to the cleavage of other cellular proteins, such as poly(ADP-ribose) polymerase (PARP), which was also observed in the treated cancer cells. aacrjournals.orgnih.gov
Furthermore, 2,3-DCPE treatment was shown to induce the release of cytochrome c from the mitochondria into the cytosol in DLD-1 cells. aacrjournals.orgnih.gov The release of cytochrome c is a critical event in the intrinsic pathway of apoptosis, as it leads to the formation of the apoptosome and the subsequent activation of caspase-9.
Structure-Activity Relationship (SAR) Studies for Biological Effects of Dichlorophenoxy Derivatives
Initial structure-activity relationship (SAR) studies have been conducted to understand how the chemical structure of dichlorophenoxy derivatives influences their biological activity. In a comparative study, the effects of 2,3-DCPE were contrasted with its analogs, 2[[3-(3,4-dichlorophenoxy)propyl]amino]ethanol (3,4-DCPE) and 2[[2-(2,6-dichlorophenoxy)ethyl]amino]ethanol (2,6-DCEE). researchgate.net These studies are crucial for optimizing the structure of these compounds to enhance their anticancer potential and selectivity. mdpi.com The phenoxy group is considered a privileged scaffold in medicinal chemistry, and modifications to this structure can significantly impact biological activity. mdpi.com For instance, the development of new thiosemicarbazide (B42300) and semicarbazide (B1199961) derivatives containing a 4-fluorophenoxyl fragment has been explored to optimize their biological activity and toxicity profile. mdpi.com Further research in this area aims to identify derivatives with improved efficacy and safety profiles for potential therapeutic applications. frontiersin.org
Advanced Analytical Chemistry Methodologies for Research of 2 2,3 Dichlorophenoxy Ethanol and Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For the analysis of 2-(2,3-Dichlorophenoxy)ethanol, both gas and liquid chromatography techniques are extensively employed.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of phenoxy acid herbicides like this compound, a derivatization step is often required to convert them into more volatile forms suitable for GC analysis. deswater.comresearchgate.net This typically involves esterification to form methyl or pentafluorobenzyl esters. nih.govepa.gov
The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it an ideal choice for the detection of dichlorinated molecules such as this compound and its derivatives. nih.govepa.govnih.gov This selectivity allows for the detection of trace levels of the analyte even in complex sample matrices. The combination of derivatization with GC-ECD provides a robust method for quantification. For instance, the analysis of 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, often utilizes GC-ECD for residue analysis in various samples. nih.govdoaj.org The use of two dissimilar columns can be employed to confirm the retention times of the compound against an authentic standard, enhancing the reliability of identification. epa.gov
| Technique | Detector | Derivatization | Key Advantages | Common Application |
|---|---|---|---|---|
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Esterification (e.g., methylation, pentafluorobenzylation) | High sensitivity to halogenated compounds, selective detection. | Trace residue analysis in environmental and biological samples. |
High-Performance Liquid Chromatography (HPLC) offers a significant advantage for the analysis of polar and non-volatile compounds like this compound as it typically does not require a derivatization step. deswater.com Separation is achieved on a column, often a C18 column, and detection can be performed using a UV detector, as these compounds often possess chromophores that absorb UV light. deswater.combohrium.comajol.info
For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). tdl.orgwaters.com This combination provides not only quantification but also structural information, aiding in the unequivocal identification of the parent compound and its metabolites. epa.govnih.gov LC-MS/MS is particularly valuable for analyzing complex matrices, as it can minimize interferences that might affect other detectors. tdl.org The development of methods using LC-MS/MS has allowed for the rapid and sensitive detection of phenoxy acid herbicides in various water samples. nih.gov
| Technique | Detector | Key Advantages | Common Application |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | UV Detector | No derivatization required, suitable for polar compounds. | Quantification in relatively clean samples. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | High sensitivity and selectivity, structural confirmation. | Analysis of complex matrices, metabolite identification. epa.govnih.gov |
Mass Spectrometry-Based Approaches for Identification and Structural Characterization
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and the confirmation of suspected identities. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a powerful platform for analyzing this compound and its metabolites.
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, which can be used for identification. For alcohols, fragmentation often involves cleavage of the C-C bond adjacent to the oxygen atom and dehydration. libretexts.org Ethers typically undergo α-cleavage of an alkyl radical. miamioh.edu The mass spectrum of ethanol (B145695), for example, shows a characteristic fragmentation pattern that can be used for its identification. docbrown.info By analyzing the fragmentation patterns of this compound and comparing them to spectral libraries or to the fragmentation of known standards, its structure can be confirmed.
Furthermore, MS is critical for identifying metabolites. uwa.edu.au When an organism metabolizes a compound, it often adds or modifies functional groups, resulting in molecules with different masses. By comparing the mass spectra of the parent compound with those of potential metabolites, the metabolic pathways can be elucidated. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which further aids in determining the elemental composition of unknown metabolites.
Spectroscopic Methods for Elucidation of Molecular Structure (e.g., NMR, IR)
Spectroscopic techniques provide detailed information about the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. ucla.edu By analyzing the chemical shifts, splitting patterns, and integration of the signals, the complete structure of this compound can be determined. For instance, the ¹H NMR spectrum of the related compound ethanol clearly shows distinct signals for the different types of protons present in the molecule. youtube.com NMR is also invaluable for the structural elucidation of novel metabolites.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. nih.gov The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. mdpi.com For this compound, one would expect to see characteristic bands for the O-H stretch of the alcohol, C-O stretching of the ether and alcohol, and C-Cl stretching of the chlorinated aromatic ring. While IR spectroscopy is generally less powerful than NMR for complete structure determination, it is a rapid and simple method for confirming the presence of key functional groups. chemicalbook.comchemicalbook.com
| Spectroscopic Method | Information Provided | Application for this compound |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Detailed connectivity of atoms, 3D structure. | Complete structural elucidation of the parent compound and its metabolites. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C-O, C-Cl). | Rapid confirmation of key structural features. |
Development of Robust Extraction and Sample Preparation Protocols for Complex Matrices
The analysis of this compound in complex matrices such as soil, sediment, water, and biological tissues presents a significant challenge due to the presence of interfering substances. ajol.inforesearchgate.net Therefore, the development of robust extraction and sample preparation protocols is a critical first step in the analytical workflow.
The choice of extraction method depends on the nature of the sample matrix and the physicochemical properties of the analyte. Common techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids. For acidic herbicides, the pH of the aqueous sample is often adjusted to optimize extraction efficiency. ajol.info
Solid-Phase Extraction (SPE): SPE has become increasingly popular due to its efficiency, reduced solvent consumption, and potential for automation. deswater.comepa.gov Various sorbents can be used to selectively retain the analyte of interest while allowing interfering compounds to pass through. nih.govresearchgate.net The analyte is then eluted with a small volume of a suitable solvent. researchgate.net
Soxhlet Extraction: This is a continuous extraction method typically used for solid samples like soil and sediment. ajol.info
Computational and Theoretical Investigations of 2 2,3 Dichlorophenoxy Ethanol and Its Analogs
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery and materials science for predicting the binding mode and affinity of a ligand to a target receptor.
Prediction of Binding Modes and Affinities with Biological Receptors
Molecular docking studies on such analogs have been performed against targets like cyclooxygenase (COX) enzymes, which are involved in inflammation. For instance, derivatives of the related 2,4-dichlorophenoxy acetic acid have been docked into the active site of COX-2 to evaluate their potential as anti-inflammatory agents. These studies typically reveal that the dichlorophenoxy moiety anchors within a hydrophobic pocket of the receptor's active site, while other functional groups form specific hydrogen bonds with key amino acid residues like Arginine and Tyrosine. The binding affinity, often expressed as a negative Gibbs free energy (ΔG) in kcal/mol, indicates the stability of the ligand-protein complex; more negative values suggest stronger binding.
Similarly, studies on other dichlorophenyl compounds have explored their binding to various receptors, revealing that the position of the chlorine atoms on the phenyl ring significantly influences the binding orientation and affinity. This information suggests that 2-(2,3-dichlorophenoxy)ethanol would likely engage with biological receptors through a combination of hydrophobic interactions involving the dichlorophenyl ring and hydrogen bonding via its terminal hydroxyl group. The specific binding mode and affinity would be determined by the topology and amino acid composition of the target protein's binding site.
Table 1: Representative Binding Affinities of Analogous Compounds to Biological Targets
| Analog Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Thiazolidine-4-one derivatives | Casein Kinase II (1BVR) | -7.0 to -9.5 | Alanine |
| Dihydropyridine derivatives | Antioxidant Enzymes | -6.5 to -8.0 | Not Specified |
| Thiazole-Thiophene Scaffolds | BCL-2 Family Protein (2W3L) | -5.2 to -6.3 | Not Specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can predict the properties of new, untested compounds.
For dichlorophenoxy analogs, QSAR models have been successfully developed to predict herbicidal and fungicidal activities. In a notable study on N,N'-diacylhydrazines containing a 2-(2,4-dichlorophenoxy)propane moiety, a 3D-QSAR model was built using comparative molecular field analysis (CoMFA). This model demonstrated a strong correlation between the steric and electrostatic fields of the molecules and their observed herbicidal activity. The resulting model showed good predictive power, with a high correlation coefficient (r²) of 0.913 and a cross-validated correlation coefficient (q²) of 0.556. Such models provide contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of more potent analogs. These findings suggest that a similar QSAR approach for this compound and its derivatives could effectively predict their biological activities based on variations in their molecular structure.
Table 2: Statistical Parameters for a 3D-QSAR Model of 2,4-Dichlorophenoxy Analogs
| Parameter | Value | Indication |
|---|---|---|
| q² (Cross-validated r²) | 0.556 | Good internal predictive ability |
| r² (Non-cross-validated r²) | 0.913 | Strong correlation and goodness of fit |
| F-value | 12.194 | High statistical significance |
| Standard Error of Estimate (SEE) | 0.160 | Low error in the model's predictions |
Data sourced from a study on N,N'-diacylhydrazines containing a 2-(2,4-dichlorophenoxy)propane moiety.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to calculate properties such as molecular geometry, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a crucial parameter, as it indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap implies that less energy is required to excite an electron, suggesting higher reactivity. DFT studies on dichlorinated aromatic compounds show that the positions of the chlorine atoms significantly affect the electronic properties. For this compound, DFT calculations could precisely map its molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. The oxygen atoms of the ether and hydroxyl groups would likely be identified as electron-rich sites prone to electrophilic attack, while the aromatic ring, influenced by the electron-withdrawing chlorine atoms, would present a more complex electronic landscape. These calculations provide fundamental insights into the molecule's reactivity in chemical and biological processes.
Table 3: Typical Electronic Properties Calculable via DFT for Dichlorophenyl Analogs
| Calculated Property | Significance |
|---|---|
| HOMO Energy | Relates to the ability to donate an electron. |
| LUMO Energy | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability. |
| Dipole Moment | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |
Molecular Dynamics Simulations to Understand Conformation and Dynamics
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides detailed information on the conformational flexibility and dynamic behavior of molecules in different environments, such as in aqueous solution.
For a molecule like this compound, which possesses a flexible ether linkage and a rotatable ethanol (B145695) side chain, MD simulations are invaluable for understanding its conformational landscape. Simulations could reveal the preferred dihedral angles of the C-O-C-C backbone, showing whether the molecule adopts a more extended or a folded conformation. Furthermore, MD simulations in an aqueous environment would illustrate the dynamic formation and breaking of hydrogen bonds between the molecule's hydroxyl and ether oxygen atoms and the surrounding water molecules. This provides insight into its solubility and how it presents itself to a biological receptor. The flexibility of the molecule, particularly the movement of the ethanol side chain relative to the dichlorophenyl ring, could be critical for its ability to fit into a receptor's binding pocket, a process that is often not fully captured by static docking models.
Future Research Trajectories and Emerging Paradigms for 2 2,3 Dichlorophenoxy Ethanol Studies
Investigation of Unexplored Biological Target Interactions and Pathways
Future research must prioritize the identification and characterization of the molecular targets and biological pathways affected by 2-(2,3-Dichlorophenoxy)ethanol. The current understanding of its specific interactions at the cellular level is limited. A concerted effort is needed to move beyond generalized toxicity assessments to a mechanistic understanding of its bioactivity.
A primary avenue of investigation should be its potential interaction with neuronal receptors and ion channels, given that some polyhalogenated ethers exhibit anesthetic properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on related ethers suggest that lipophilic, steric, and electrostatic interactions are critical for their biological effects, pointing towards potential binding sites on proteins or within cellular membranes. nih.gov Research should employ a battery of in vitro and in silico techniques to screen for binding affinity and functional modulation of a wide range of receptors, such as GABA-A, glycine, and glutamate (B1630785) receptors, which are known targets for anesthetic agents.
Furthermore, based on the known biological activities of structurally similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), investigations should explore potential endocrine-disrupting activities. nih.gov This would involve assessing interactions with nuclear receptors, including estrogen, androgen, and thyroid hormone receptors. The physicochemical properties of dichlorophenoxy compounds are known to influence their biological activity, suggesting that the specific substitution pattern of this compound could lead to unique interaction profiles. nih.govresearchgate.net High-throughput screening assays coupled with detailed molecular docking studies could reveal novel receptor interactions and help delineate the structural basis for any observed activity.
Advanced Synthetic Methodologies for Structurally Diverse Derivatives
The synthesis of a diverse library of this compound derivatives is crucial for conducting comprehensive Structure-Activity Relationship (SAR) studies and for discovering analogs with potentially useful properties. drugdesign.org While classical methods like the Williamson ether synthesis provide a foundational route, future efforts should focus on developing more advanced, efficient, and sustainable synthetic strategies. francis-press.comincheechem.comacs.org
Innovations in this area could include the development of novel catalytic systems that improve reaction yields, reduce byproducts, and allow for milder reaction conditions. For instance, moving away from traditional alkaline conditions to heterogeneous acid catalysts or phase-transfer catalysis could enhance the synthesis of the phenoxyethanol (B1677644) core. incheechem.com Another promising approach involves using alternative alkylating agents to ethylene (B1197577) oxide or 2-chloroethanol (B45725), such as ethylene carbonate, which can offer a safer and more efficient route to the desired ether linkage. unibo.it
The strategic functionalization of the aromatic ring and the ethanol (B145695) side chain will be key to creating structural diversity. Methodologies for selective halogenation, alkylation, or introduction of other functional groups onto the dichlorophenyl ring would allow for a systematic exploration of how electronic and steric properties influence biological activity. thieme-connect.com Similarly, derivatization of the terminal hydroxyl group of the ethanol moiety can produce a range of esters, ethers, and other functional groups, further expanding the chemical space for SAR studies. nih.gov These advanced synthetic approaches will enable the creation of well-defined compound libraries essential for elucidating the molecular determinants of activity and for the potential discovery of novel bioactive molecules.
Table 1: Comparison of Synthetic Methodologies for Phenoxyethanol Derivatives
| Methodology | Description | Advantages | Potential Future Improvements |
| Williamson Ether Synthesis | Reaction of a sodium phenolate (B1203915) with an alkyl halide (e.g., 2-chloroethanol). acs.org | Well-established, versatile for various phenols and alkyl halides. | Development of milder reaction conditions, improved catalyst systems to minimize side reactions like elimination. masterorganicchemistry.com |
| Reaction with Ethylene Carbonate | Phenol (B47542) is reacted with ethylene carbonate, often in the presence of a catalyst. unibo.it | Avoids the use of corrosive and volatile reagents like ethylene oxide, can be more selective. | Design of highly active and recyclable catalysts (e.g., zeolites) to improve efficiency and sustainability. |
| Catalytic Epoxide Ring-Opening | Direct reaction of a phenol with an epoxide (e.g., ethylene oxide) using a catalyst. incheechem.com | High atom economy, can be highly selective with the right catalyst. | Development of novel heterogeneous catalysts for easier separation and reuse; use of bio-based ethylene oxide. incheechem.com |
| Alkylation with Halogenated Alcohols | One-pot synthesis using phenolic esters and halogenated alcohols. nih.gov | Facile, simple experimental technique, fast and efficient. | Optimization for a broader range of substituted phenols and halogenated alcohols to increase derivative diversity. |
Integrated Omics Approaches for Comprehensive Biological Impact Assessment
To achieve a holistic understanding of the biological impact of this compound, future research must adopt integrated "omics" approaches. These technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, system-wide view of the molecular changes induced by compound exposure, revealing mechanisms of action and potential toxicity pathways that are missed by traditional targeted assays.
A proposed research workflow would involve exposing relevant biological models (e.g., cell cultures, zebrafish embryos, or rodent models) to the compound and subsequently analyzing the global changes in the transcriptome, proteome, and metabolome.
Transcriptomics (RNA-Seq): This will identify all genes whose expression is either up- or down-regulated following exposure, pointing to the cellular pathways and biological processes that are perturbed.
Proteomics: Using techniques like mass spectrometry, this approach will quantify changes in the levels of thousands of proteins, confirming gene expression changes at the functional level and identifying post-translational modifications that regulate protein activity.
Metabolomics: This involves the comprehensive analysis of small-molecule metabolites. It can reveal disruptions in metabolic pathways, such as energy metabolism, lipid synthesis, or amino acid metabolism, providing a snapshot of the ultimate physiological or toxicological effects of the compound.
By integrating the data from these different omics layers, researchers can construct detailed network models of the compound's biological effects. This systems-level approach is essential for identifying novel molecular initiating events, key downstream events, and ultimately building comprehensive Adverse Outcome Pathways (AOPs), which are critical for modern risk assessment. nih.gov
Development of Novel Environmental Remediation Strategies Leveraging Chemical Transformations
Given the persistence of many halogenated organic compounds in the environment, a key research trajectory is the development of effective remediation strategies for this compound. wikipedia.org Future work should focus on leveraging novel chemical transformations to degrade the compound into less harmful or non-toxic substances.
Advanced Oxidation Processes (AOPs) represent a particularly promising avenue. wikipedia.org These methods rely on the in-situ generation of highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic pollutants. kirj.ee Research should investigate and optimize various AOPs for the degradation of this compound, including:
Photo-Fenton and Fenton-like reactions: These processes use iron catalysts and hydrogen peroxide (and potentially UV light) to generate hydroxyl radicals, and have proven effective for other chlorophenoxy herbicides. researchgate.netnih.govnih.gov
Ozonation: The use of ozone, alone or in combination with UV light or hydrogen peroxide, can effectively break down aromatic structures. kirj.eeresearchgate.net
Photocatalysis: Semiconductor materials like titanium dioxide (TiO2) can generate reactive oxygen species upon UV irradiation, leading to contaminant degradation. nih.gov
Beyond AOPs, reductive transformation pathways should also be explored. For instance, advanced reduction processes can utilize ethanol radicals to dehalogenate chlorinated compounds. digitellinc.com Bioremediation strategies, using microorganisms (bacteria or fungi) that have evolved enzymatic machinery to degrade chlorinated aromatic compounds, also hold significant potential and are more environmentally friendly. nih.govnih.govresearchgate.net Research could focus on isolating and engineering microbes with enhanced degradation capabilities for this compound. nih.gov The ultimate goal is to develop efficient, cost-effective, and environmentally benign technologies for the complete mineralization of the compound. brieflands.commdpi.com
Table 2: Potential Remediation Strategies for this compound
| Strategy | Mechanism | Key Research Questions |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., •OH) to oxidize the compound. wikipedia.org | What are the optimal conditions (pH, catalyst dose, oxidant concentration) for Fenton, ozonation, and photocatalysis? What are the primary degradation products and pathways? nih.gov |
| Bioremediation | Use of microorganisms (fungi, bacteria) to enzymatically degrade the compound. nih.gov | Can native microbial consortia from contaminated sites degrade the compound? Which specific enzymes are involved in the dechlorination and ring-cleavage steps? nih.gov |
| Advanced Reduction Processes | Use of reductive radicals to dehalogenate the molecule. digitellinc.com | Can radical chain reactions be initiated to effectively remove chlorine atoms from the aromatic ring? How do environmental matrices affect reduction efficiency? |
| Electrochemical Remediation | Application of an electric field to induce oxidation/reduction and transport of the contaminant in soil or water. researchgate.net | What is the removal efficiency using different electrode configurations? How does soil type and moisture content influence the process? |
Application of Artificial Intelligence and Machine Learning in Predictive Toxicology and Compound Discovery for Halogenated Ethers
The application of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the study of halogenated ethers like this compound. nih.gov These computational tools can analyze vast datasets to predict toxicity, guide the design of new compounds, and accelerate research, all while reducing the reliance on animal testing. nih.govresearchgate.netazolifesciences.com
In predictive toxicology, ML algorithms can be trained on existing data for structurally similar chemicals to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the potential toxicity of this compound and its derivatives by correlating molecular descriptors (e.g., electronic properties, size, hydrophobicity) with specific toxicological endpoints. nih.govnih.govpageplace.de Advanced deep learning architectures can further enhance these predictions by identifying complex, non-linear relationships between chemical structure and biological activity that are not apparent from simpler models. nih.govsci-hub.se These in silico toxicology tools are invaluable for prioritizing compounds for further testing and for early-stage hazard identification. ceon.rsfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
